![molecular formula C16H14O3 B3105307 2-Hydroxy-6-styryl-benzoic acid methyl ester CAS No. 152383-65-8](/img/structure/B3105307.png)
2-Hydroxy-6-styryl-benzoic acid methyl ester
Overview
Description
“2-Hydroxy-6-styryl-benzoic acid methyl ester” is an organic compound. It is a member of phenols and a benzoate ester . The molecular formula of this compound is C16H14O3 and it has a molecular weight of 254.28056 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-6-styryl-benzoic acid methyl ester” consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be obtained from its molecular formula, C16H14O3 .Scientific Research Applications
Analytical Method Developments for Identification in Cosmetics : Methyl paraben, a methyl ester of p-hydroxy benzoic acid, shares a structural relation with 2-Hydroxy-6-styryl-benzoic acid methyl ester, highlighting the importance of analytical methods for identification in cosmetic preparations. Spectrophotometric methods, HPLC, and electrokinetic capillary electrophoresis are among the analytical techniques employed to determine the concentration of such esters in cosmetics, underlining the significance of precise identification due to regulatory limits on concentration ranges (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).
Biopolymer Synthesis from Xylan Derivatives : Xylan esters, through chemical modifications, yield biopolymers with specific properties. The synthesis process involves the reaction of xylan with various acids and activating agents under controlled conditions, producing novel xylan esters. These esters, including those with methyl ester groups, form the basis for creating spherical nanoparticles used in drug delivery applications, showcasing the versatility and potential of such compounds in biotechnological applications (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).
Environmental Impact and Fate of Parabens : Research on parabens, including their methyl esters, emphasizes their ubiquitous presence in aquatic environments due to widespread use in consumer products. Despite their biodegradability, continuous introduction into the environment results in persistent low-level presence, affecting water quality. The study of such esters, including their chlorinated by-products, is crucial for understanding their environmental fate and potential health implications (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Structural Characterization of Humic Substances : Thermochemolysis with tetramethylammonium hydroxide (TMAH) offers a rapid technique for analyzing humic substances, revealing the presence of various methyl esters, including benzenecarboxylic acid methyl esters. This method provides insights into the structural composition of humic acids, challenging previous structures based on conventional pyrolysis and highlighting the complexity of natural organic matter in the environment (J. C. Río, P. Hatcher, 2013).
Biotechnological Production of Lactic Acid Derivatives : Lactic acid, a key biotechnological product, serves as a precursor for several valuable chemicals. Its derivatives, including esters, are produced via chemical and biotechnological routes, showcasing the green chemistry potential of lactic acid in producing environmentally friendly materials and chemicals (Chao Gao, Cuiqing Ma, P. Xu, 2011).
properties
IUPAC Name |
methyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)15-13(8-5-9-14(15)17)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWHZNWWTKVRHT-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-styryl-benzoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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